

4-Bromo-2-fluorobiphenyl CAS number 41604-19-7

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189

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A Technical Guide to **4-Bromo-2-fluorobiphenyl** (CAS: 41604-19-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobiphenyl, with the CAS number 41604-19-7, is a halogenated aromatic hydrocarbon that serves as a critical building block in organic synthesis.^[1] Its structure, featuring a biphenyl core with bromine and fluorine substituents, imparts unique reactivity and makes it a valuable intermediate in the pharmaceutical and chemical industries.^[1] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

4-Bromo-2-fluorobiphenyl is a white to off-white or pale yellow crystalline solid at room temperature.^{[1][2]} It is characterized by its stability under ambient conditions and is sparingly soluble in water.^[1] The presence of both bromine and fluorine atoms on one of the phenyl rings creates electronic asymmetry and enhanced lipophilicity, which are advantageous for various synthetic transformations.^[1]

Table 1: Physicochemical Properties of 4-Bromo-2-fluorobiphenyl

Property	Value	Source
CAS Number	41604-19-7	
Molecular Formula	C ₁₂ H ₈ BrF	[1]
Molecular Weight	251.09 g/mol	[3][4]
Appearance	White to off-white crystalline solid	[1]
Melting Point	39-41 °C	[2][5][6]
Boiling Point	~132-141 °C at 8 mmHg	[2][3]
	298.8 °C	
Flash Point	> 110 °C (> 230 °F) - closed cup	[6]
Solubility	Sparingly soluble in water	[1]
Storage Temperature	2-8 °C for extended stability	[1]
	10-25 °C	

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Availability/Identifier	Source
¹ H NMR	Available	[7][8]
¹³ C NMR	Available	[7][8]
Mass Spectrometry (GC-MS)	NIST Number: 136123	[4]
Infrared (IR) Spectroscopy	Available (FTIR, ATR-IR)	[4]
Raman Spectroscopy	Available	[4]

Synthesis and Manufacturing

The synthesis of **4-bromo-2-fluorobiphenyl** is not attributed to a single discoverer but evolved from the advancement of cross-coupling methodologies.[1] It is typically prepared through

palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, or via diazotization reactions of corresponding anilines.^[1] Industrial production focuses on achieving high yield and purity, often employing recrystallization or column chromatography for purification.^[1]

Experimental Synthesis Protocols

Several methods for the laboratory and industrial-scale synthesis of **4-bromo-2-fluorobiphenyl** have been documented. Below are detailed protocols for two common approaches.

Method 1: Synthesis from 4-Bromo-2-fluoroaniline via Diazotization

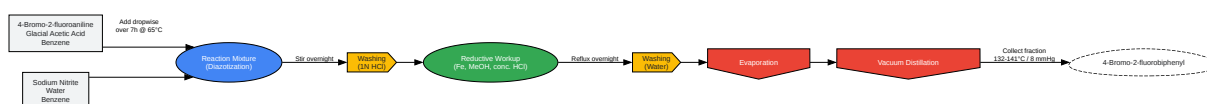
This protocol involves the diazotization of 4-bromo-2-fluoroaniline followed by a reaction that forms the biphenyl structure.

Materials:

- Crude 4-bromo-2-fluoroaniline (0.50 mol, 96 g)
- Glacial acetic acid (1.0 mol, 60.0 g)
- Benzene (800 ml total)
- Sodium nitrite (1.0 mol, 69.0 g)
- Water (69 ml)
- 1 N Hydrochloric acid (800 ml total)
- Iron powder (0.36 mol, 20 g)
- Methanol (250 ml)
- Concentrated hydrochloric acid (1.8 moles, 150 ml)

Procedure:

- A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in 100 ml of benzene is prepared.
- This solution is added dropwise over 7 hours to a vigorously stirred mixture of sodium nitrite, water, and 700 ml of benzene, maintained at 65°C.[3]
- The reaction mixture is stirred at 65°C overnight (approximately 12-13 hours) under a nitrogen atmosphere.[3]
- After cooling, the mixture is washed twice with 400 ml of 1 N hydrochloric acid.[3]
- The organic layer is then heated under reflux overnight with iron powder, methanol, and concentrated hydrochloric acid.[3]
- The resulting solution is cooled, and the benzene layer is separated and washed with 490 ml of water.[2]
- The benzene is evaporated under reduced pressure (40°C at 40 mmHg).[2]
- The resulting dark oil is distilled under vacuum (10 mmHg), collecting the fraction at approximately 132-141°C.[2][3] The product crystallizes upon seeding.



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Caption: Workflow for Synthesis Method 1.

Method 2: Alternative Diazotization Synthesis

This is a variation of the diazotization method using different reagents.

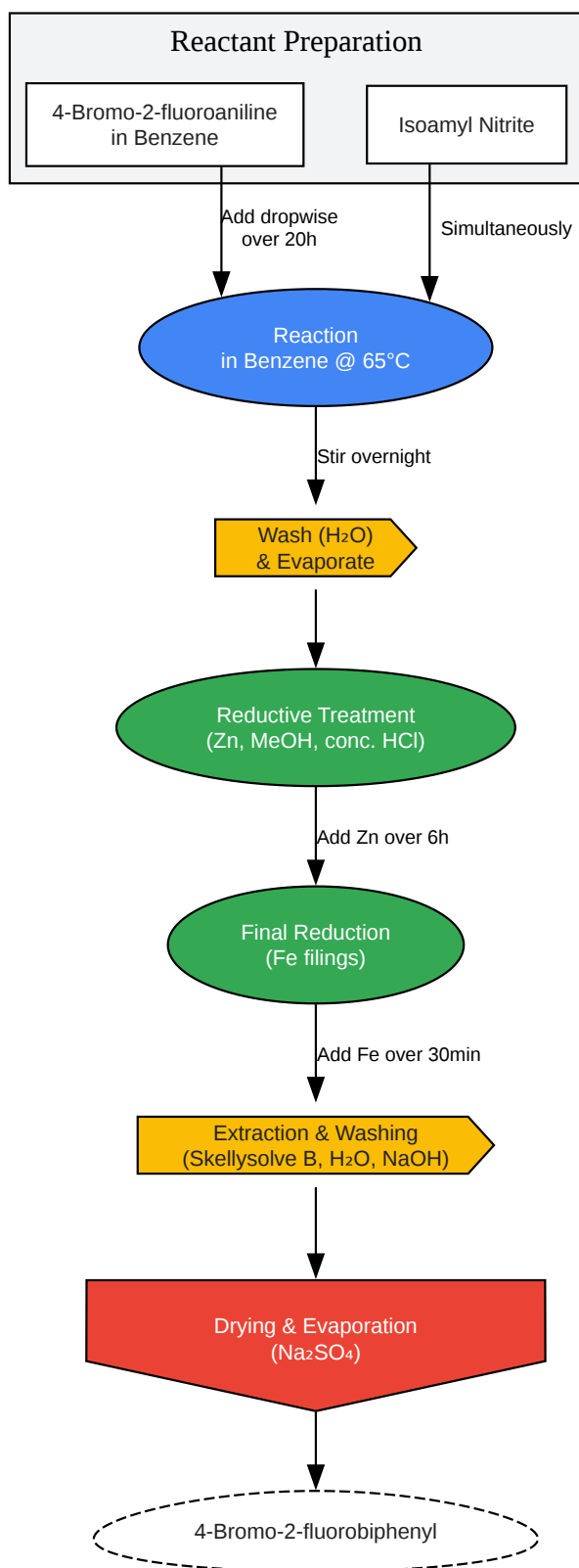
Materials:

- Crude 4-bromo-2-fluoroaniline (2.0 mol, 378 g)
- Isoamyl nitrite (2.8 mol, 325 g)
- Benzene (~4500 ml total)
- Granular zinc (2.1 mol, 138 g)
- Methanol (750 ml)
- Concentrated hydrochloric acid (450 ml)
- Fine iron filings (1.0 mol, 54 g)
- Skellysolve B (hexanes)
- 1 N NaOH
- Anhydrous sodium sulfate

Procedure:

- Solutions of isoamyl nitrite and crude 4-bromo-2-fluoroaniline in 250 ml of benzene are added simultaneously and dropwise over approximately 20 hours to 3500 ml of vigorously stirred benzene at 65°C under a nitrogen atmosphere.[\[9\]](#)
- The mixture is kept at 65°C overnight, then cooled, washed twice with water, and evaporated.[\[9\]](#)
- The dark oily residue is dissolved in methanol and concentrated hydrochloric acid and treated with granular zinc in portions over 6 hours.[\[9\]](#)
- To complete the reduction, fine iron filings are added over 30 minutes.[\[9\]](#)
- The solution is diluted with water and Skellysolve B, and the liquid is decanted.[\[9\]](#)

- The aqueous phase is extracted twice with Skellysolve B. The combined organic layers are washed with water, 1 N NaOH, and again with water.[\[9\]](#)
- The solution is dried over anhydrous sodium sulfate and evaporated to yield the final product.[\[9\]](#)



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Caption: Workflow for Synthesis Method 2.

Applications in Drug Development

The primary application of **4-bromo-2-fluorobiphenyl** is as a key intermediate in the synthesis of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).^[2]^[10] Its structure is a precursor to more complex, biologically active molecules.

Role as a Precursor to Flurbiprofen

4-Bromo-2-fluorobiphenyl is a direct precursor to Flurbiprofen, a well-known NSAID. The synthesis involves the conversion of the bromo-substituent on the biphenyl ring system to a carboxylic acid group, which is a common pharmacophore in this class of drugs. This transformation highlights the synthetic utility of the bromine atom as a versatile handle for further functionalization.



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Caption: Role as a precursor to Flurbiprofen.

Safety and Handling

4-Bromo-2-fluorobiphenyl is considered moderately hazardous.^[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 dust mask, should be used when handling the solid material.^[6]

Table 3: Hazard and Safety Information

Hazard Information	Details	Source
Signal Word	Warning	[6]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects)	[6]
Precautionary Statements	P264, P273, P280, P301+P312, P302+P352, P305+P351+P338	[6]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Aquatic Acute 1, Aquatic Chronic 1	[6]
Storage Class	11 - Combustible Solids	[6]
WGK (Water Hazard Class)	WGK 3	[6]

Contact with the skin or eyes may cause irritation, including redness and itching.[1] Inhalation may lead to respiratory discomfort.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-fluorobiphenyl is a synthetically important molecule whose value is firmly established in the field of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it a reliable intermediate for creating more complex, high-value compounds. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this compound's characteristics and handling requirements is essential for its effective and safe utilization in the development of new therapeutic agents.

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